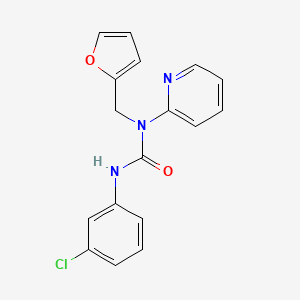
3-(3-Chlorophenyl)-1-(3,4-dimethoxybenzyl)-1-pyridin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structural features of this compound, such as the presence of chlorophenyl, dimethoxyphenyl, and pyridinyl groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)UREA typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenyl isocyanate, 3,4-dimethoxybenzylamine, and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The presence of reactive groups allows for substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)UREA has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Agriculture: The compound may have applications as a pesticide or herbicide due to its ability to interact with specific biological targets in pests or weeds.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: Interacting with receptors on the cell surface, leading to changes in cellular signaling pathways.
Ion Channel Blockade: Inhibiting ion channels, which affects the flow of ions across cell membranes and alters cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the pyridinyl group.
1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but lacks the pyridinyl group.
1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
1-(3-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)UREA is unique due to the presence of all three functional groups: chlorophenyl, dimethoxyphenyl, and pyridinyl. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-10-9-15(12-19(18)28-2)14-25(20-8-3-4-11-23-20)21(26)24-17-7-5-6-16(22)13-17/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
KRIJFZFIEIAJHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11349604.png)
![6-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11349612.png)
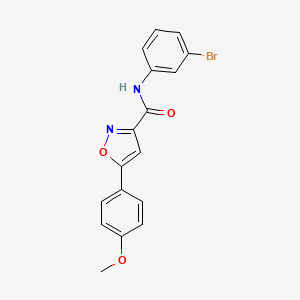
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349629.png)
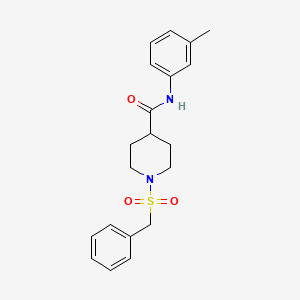


![1-[(4-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11349663.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349670.png)
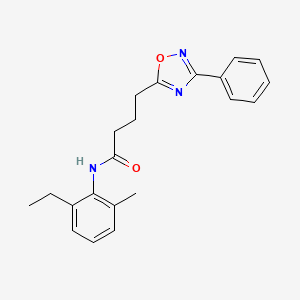
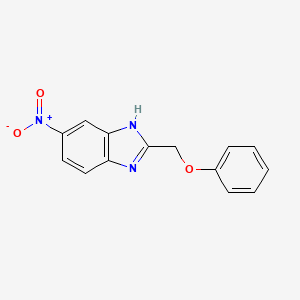
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B11349687.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11349688.png)
